molecular formula C6H9F3O2 B2786351 5,5,5-Trifluoro-3-methylpentanoic acid CAS No. 107103-92-4

5,5,5-Trifluoro-3-methylpentanoic acid

Cat. No.: B2786351
CAS No.: 107103-92-4
M. Wt: 170.131
InChI Key: XPBDETVICWHQIA-UHFFFAOYSA-N
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Description

5,5,5-Trifluoro-3-methylpentanoic acid is a valuable fluorinated building block in organic and medicinal chemistry research. Its structure, featuring a terminal trifluoromethyl group, is a key synthon for synthesizing more complex molecules, particularly non-natural amino acids like 5,5,5-trifluoroleucine and its isomers . Incorporating such trifluoromethylated amino acids into peptides and proteins is a established strategy to enhance their thermal stability and resistance to denaturation by organic solvents, a phenomenon attributed to the strong electronegativity and lipophilicity of fluorine . These modified peptides also show potential for improved proteolytic stability and enhanced aggregation within lipid bilayers, which is relevant for developing novel antimicrobial agents . Researchers utilize this compound in the asymmetric synthesis of biologically active molecules, including potential therapeutics for diseases such as Alzheimer's . The presence of the trifluoromethyl group significantly alters the molecule's physicochemical properties, including its acidity and metabolic stability, making it a crucial tool for studying structure-activity relationships. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,5,5-trifluoro-3-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3O2/c1-4(2-5(10)11)3-6(7,8)9/h4H,2-3H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPBDETVICWHQIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 5,5,5 Trifluoro 3 Methylpentanoic Acid and Analogues

Strategies for Carbon-Fluorine Bond Formation

The construction of the C-F bond is a central challenge in organofluorine chemistry. Various strategies have been developed to introduce fluorine or trifluoromethyl groups into organic scaffolds, ranging from direct fluorination to the application of specialized trifluoromethylating reagents.

Direct Fluorination of Carbon-Hydrogen Bonds in Carboxylic Acids

Direct C-H fluorination is an atom-economical and efficient strategy for synthesizing fluorinated molecules. nih.govbeilstein-journals.org This approach avoids the need for pre-functionalized substrates, streamlining the synthetic process. nih.govbeilstein-journals.org For aliphatic carboxylic acids, this transformation is particularly valuable as the carboxylic acid moiety can act as a directing group to control the regioselectivity of the fluorination. nih.gov While specific examples detailing the direct C-H fluorination to produce 5,5,5-Trifluoro-3-methylpentanoic acid are not prevalent, the general methodology provides a viable synthetic pathway. The process typically involves a transition-metal catalyst that activates a specific C-H bond, followed by reaction with a fluorine source. nih.govsemanticscholar.org

Electrophilic Trifluoromethylation Approaches

Electrophilic trifluoromethylation involves the use of reagents that deliver a "CF3+" equivalent to a nucleophilic substrate. nih.govd-nb.inforesearchgate.net For the synthesis of α-trifluoromethyl esters, ketene (B1206846) silyl (B83357) acetals derived from the corresponding esters can be treated with hypervalent iodine reagents, such as Togni reagents. researchgate.net This method is highly effective for creating secondary, tertiary, and quaternary α-trifluoromethyl esters under mild conditions. researchgate.net The synthesis of this compound via this route would likely involve the generation of an appropriate enolate or enol ether from a precursor molecule, followed by reaction with an electrophilic CF3 source.

Table 1: Examples of Electrophilic Trifluoromethylating Reagents

Reagent NameChemical StructureTypical Substrates
Togni Reagent I1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-oneAlkenes, Alkynes, Carbonyl Compounds
Umemoto's ReagentS-(Trifluoromethyl)dibenzothiophenium tetrafluoroborateEnolates, Silyl Enol Ethers, Arenes
Yagupolskii-Umemoto ReagentS-(Trifluoromethyl)diarylsulfonium saltsThiophenolates

This table presents common electrophilic trifluoromethylating reagents and their typical applications.

Nucleophilic Trifluoromethylation Approaches

Nucleophilic trifluoromethylation utilizes reagents that act as a source of the trifluoromethyl anion ("CF3-"). beilstein-journals.orgsemanticscholar.org The Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (B129416) (TMSCF3), is a widely used and versatile reagent for this purpose. semanticscholar.orgresearchgate.netresearchgate.net It can introduce a trifluoromethyl group into a variety of electrophilic substrates, including carbonyl compounds. semanticscholar.orgresearchgate.netresearchgate.net The synthesis of this compound or its precursors through this method would involve the reaction of an appropriate electrophile, such as an aldehyde or ketone, with a nucleophilic CF3 source. For instance, the reaction of an ester with fluoroform (HCF3) in the presence of a strong base can yield trifluoromethyl ketones, which could be further elaborated to the desired carboxylic acid. beilstein-journals.org

Table 2: Common Nucleophilic Trifluoromethylating Reagents and Systems

Reagent/SystemDescriptionTypical Electrophiles
TMSCF3 (Ruppert-Prakash Reagent)A stable and easily handled source of the CF3 nucleophile upon activation with a fluoride (B91410) source.Aldehydes, Ketones, Imines
Fluoroform (HCF3) / BaseAn economical source of the CF3 anion, typically generated in situ with a strong base like KHMDS.Esters, Carbonyl Compounds
Phenyl trifluoromethyl sulfoneActs as a "CF3-" synthon upon activation.Carbonyl compounds, Disulfides

This table outlines key nucleophilic trifluoromethylating agents and their common electrophilic partners.

Radical Trifluoromethylation Strategies

Radical trifluoromethylation has emerged as a powerful tool for the synthesis of CF3-containing molecules, particularly for late-stage functionalization. nih.govnih.gov These reactions involve the generation of the trifluoromethyl radical (•CF3), which can then react with a suitable substrate. nih.gov A scalable and operationally simple method utilizes trifluoroacetic anhydride (B1165640) as the CF3 source in combination with pyridine (B92270) N-oxide and photoredox catalysis to generate the •CF3 radical. nih.gov This approach is attractive due to the low cost and ready availability of trifluoroacetic acid and its anhydride. nih.gov The application of this strategy to an appropriate precursor could provide a direct route to this compound.

Metal-Catalyzed Synthetic Routes

Transition-metal catalysis offers a powerful platform for the selective and efficient synthesis of complex molecules, including fluorinated compounds. Palladium, in particular, has been extensively studied for its ability to mediate a wide range of C-H activation and functionalization reactions.

Palladium-Mediated Carbon-Hydrogen Activation and Fluorination

Palladium-catalyzed C-H activation has become a cornerstone of modern synthetic organic chemistry, enabling the direct functionalization of otherwise inert C-H bonds. nih.govsemanticscholar.org A notable application of this methodology is the direct fluorination of unactivated C(sp3)-H bonds at the β-position of carboxylic acids. nih.govsemanticscholar.org This transformation provides a versatile strategy for the synthesis of β-fluorinated carboxylic acids. nih.gov The reaction typically employs a palladium(II) catalyst, and the addition of reagents such as silver(I) oxide and pivalic acid has been found to be crucial for the success of the transformation. nih.govsemanticscholar.org While this method directly yields monofluorinated products, modifications or alternative palladium-catalyzed cross-coupling reactions could potentially be adapted for the introduction of a trifluoromethyl group to synthesize analogues of this compound.

Table 3: Key Components in a Representative Palladium-Catalyzed β-C(sp3)-H Fluorination of a Carboxylic Acid

ComponentRoleExample
Palladium CatalystActivates the C-H bondPalladium(II) acetate
Directing GroupPositions the catalyst for selective C-H activationCarboxylic acid
OxidantFacilitates the catalytic cycleSilver(I) oxide
AdditiveEnhances reaction efficiencyPivalic acid
Fluorine SourceProvides the fluorine atomN-Fluorobenzenesulfonimide (NFSI)

This table details the typical components and their functions in a palladium-catalyzed C-H fluorination reaction of a carboxylic acid.

Nickel-Catalyzed Processes for Trifluoromethyl Group Incorporation

Nickel catalysis has emerged as a powerful tool for the formation of C-CF₃ bonds, offering efficient and practical routes to trifluoromethylated compounds. These methods are particularly valuable for the synthesis of chiral molecules containing trifluoromethyl-bearing carbons.

A significant advancement in this area is the nickel-catalyzed asymmetric reductive cross-coupling fluoroalkylation. researchgate.netnih.gov This approach allows for the enantioselective introduction of a trifluoromethyl group into organic molecules. For instance, a novel method for the asymmetric trifluoroalkylation of aryl iodides has been developed, demonstrating high efficiency and mild reaction conditions. nih.gov This strategy is notable for its excellent functional group tolerance, making it suitable for the late-stage modification of complex molecules, including pharmaceuticals. nih.govresearchgate.net The trifluoromethyl group is one of the most widely used fluoroalkyl groups in drug design, yet creating chiral centers with this group remains a challenge. nih.gov

Another key strategy involves the nickel-catalyzed, enantioselective, three-component fluoroalkylarylation of unactivated alkenes. This cross-electrophile coupling reaction utilizes a chiral nickel/BiOx system to achieve the asymmetric difunctionalization of alkenes, providing direct access to chiral β-fluoroalkyl arylalkanes with high enantioselectivity. researchgate.net Furthermore, nickel-mediated trifluoromethylation of phenol (B47542) derivatives through aryl C-O bond activation provides a general method for converting readily available starting materials into trifluoromethylated arenes using trimethyl(trifluoromethyl)silane (TMSCF₃). osti.gov

The mechanism of these reactions is a subject of detailed study. For example, DFT (Density Functional Theory) studies on the Ni-catalyzed trifluoromethylthiolation of aryl halides have explored different pathways, including the classical Ni(0)/Ni(II) and an alternative Ni(I)/Ni(III) catalytic cycle, with the latter providing a better explanation for the experimental outcomes observed at room temperature. rsc.org

Ruthenium-Catalyzed Reactions in Organofluorine Synthesis

Ruthenium catalysts have proven to be versatile and robust for various transformations in organic synthesis, including those relevant to the preparation of organofluorine compounds. acs.org While direct ruthenium-catalyzed trifluoromethylation is an active area of research, its application in C-H functionalization provides indirect routes to complex fluorinated molecules.

Ruthenium(II) complexes have been successfully employed in C-H methylation reactions on indoles and pyrroles using trifluoroborates, demonstrating excellent positional selectivity. researchgate.net This highlights the potential of ruthenium catalysts for selective functionalization, a principle that can be extended to the synthesis of fluoroalkanoic acid precursors. More directly related is the Ru(II)-catalyzed ortho-C-H hydroxyfluoroalkylation of arenes with readily available fluorinated alcohols, which yields α-aryl-α-trifluoromethyl alcohols. bohrium.com

Furthermore, ruthenium catalysts are effective in asymmetric synthesis. For example, chiral ruthenium PNNP complexes can catalyze the asymmetric electrophilic fluorination of 1,3-dicarbonyl compounds. acs.org Mechanistic studies indicate that proton-transfer processes are crucial in the catalytic cycle. acs.org The development of air- and moisture-stable ruthenium pre-catalysts has also expanded the applicability of these reactions, making them more practical for industrial settings. youtube.com These catalysts have shown high reactivity in various transformations, including hydrogen deuterium (B1214612) exchange and transfer hydrogenation, even at lower temperatures compared to other commercial catalysts. youtube.com

The following table summarizes selected ruthenium-catalyzed reactions relevant to organofluorine synthesis.

Catalyst SystemReaction TypeSubstrateProductKey Features
Cationic Ru(II)-complexC-H MethylationIndoles, PyrrolesMethylated HeteroarenesHigh positional selectivity. researchgate.net
Ru(II) with TEMPOortho-C-H HydroxyfluoroalkylationArenesα-Aryl-α-trifluoromethyl alcoholsUses cheap, accessible fluorinated alcohols. bohrium.com
[RuCl₂(PNNP)] with (Et₃O)PF₆Asymmetric Electrophilic Fluorination1,3-Dicarbonyl CompoundsFluorinated 1,3-DicarbonylsCatalyzed by a chiral ruthenium complex. acs.org

Other Transition Metal Catalysis in Fluoroalkanoic Acid Preparation

Besides nickel and ruthenium, other transition metals, particularly copper and palladium, play a pivotal role in the synthesis of fluoroalkanoic acids and their precursors.

Copper-Catalyzed Reactions: Copper-catalyzed trifluoromethylation has gained significant interest due to the low cost and high efficiency of copper catalysts. nih.gov These reactions can proceed via nucleophilic, electrophilic, or radical trifluoromethylation reagents. researchgate.net A notable application is the trifluoromethylation of boronic acid derivatives, which are common and stable building blocks in organic chemistry. researchgate.netbeilstein-journals.org To minimize side reactions like protodeborylation, boronic acids can be replaced with their corresponding pinacol (B44631) esters. nih.govbeilstein-journals.org Copper catalysis is also effective for the direct trifluoromethylation of C(sp³)-H bonds, which is useful for creating allylic CF₃ groups from olefins without pre-functionalized starting materials. beilstein-journals.org

Palladium-Catalyzed Reactions: Palladium catalysis is a cornerstone of modern organic synthesis and has been extensively applied to the formation of C-F bonds. Palladium-catalyzed C-H activation is a powerful strategy that avoids the need for pre-functionalized substrates, allowing for late-stage fluorination. cas.cn For instance, palladium(II)-catalyzed C-H fluorination can be achieved using electrophilic fluorine sources. cas.cn

Decarbonylative palladium-catalyzed reactions have been developed to form aryl-fluoroalkyl bonds by coupling fluoroalkylcarboxylic acid-derived electrophiles with aryl organometallics. nih.gov This method's optimization involved detailed studies of the catalytic cycle steps, including oxidative addition, carbonyl de-insertion, transmetalation, and reductive elimination. nih.gov Additionally, palladium catalysts are used for the synthesis of fluorinated anilines by coupling fluoroalkylamines with aryl halides. nih.gov A significant breakthrough was the development of a palladium-catalyzed synthesis of aryl fluorides from arylboronic acid derivatives, which is operationally simple and scalable. harvard.edu Mechanistic studies of this reaction suggest a single-electron-transfer pathway involving a Pd(III) intermediate. harvard.edu

The table below provides an overview of selected copper and palladium-catalyzed reactions.

Metal CatalystReaction TypeSubstratesReagentsKey Features
CopperNucleophilic TrifluoromethylationAllylic HalidesNucleophilic CF₃ sourceHigh regioselectivity. beilstein-journals.org
CopperRadical TrifluoromethylationArylboronic AcidsCF₃SO₂Na, TBHPProceeds at room temperature. nih.gov
PalladiumC-H FluorinationAmino Acid DerivativesSelectfluorCatalytic β-fluorination. cas.cn
PalladiumDecarbonylative DifluoromethylationAryl Boronate EstersDifluoromethyl Acetyl FluorideOptimized via mechanistic studies. nih.gov
PalladiumFluorinationArylboronic Acid DerivativesElectrophilic Fluorine SourceInvolves a Pd(III) intermediate. harvard.edu

Electrochemical and Photoelectrocatalytic Synthesis Methods

Electrochemical and photochemical methods offer sustainable and efficient alternatives to traditional synthesis, often proceeding under mild conditions.

Electrochemical Fluorination: This technique uses an electrochemical cell to fluorinate organic compounds. It is known for its high selectivity and can be performed under mild conditions, with recent advancements focusing on improving both selectivity and efficiency. numberanalytics.com

Photocatalytic Fluorination: Visible-light photoredox catalysis has become a powerful strategy for activating small molecules and has significantly advanced the synthesis of fluorinated aromatic compounds. mdpi.com This method can be used for the direct attachment of various fluorine-containing groups (e.g., CF₃, F, CF₃O) to aromatic compounds. mdpi.com One approach involves the generation of a trifluoromethyl radical from trifluoroacetic acid (TFA) using a combination of photoredox catalysis and a diaryl sulfoxide (B87167) under mild conditions. researchgate.net Hypervalent iodine compounds, such as Togni reagents, can also be used as electrophilic CF₃ sources in photocatalytic reactions to trifluoromethylate electron-rich heterocycles. mdpi.com

Chemoenzymatic and Biocatalytic Approaches for Stereoselective Synthesis

Biocatalysis provides a highly selective and environmentally friendly approach to synthesizing chiral fluorinated compounds. Enzymes can catalyze reactions with high enantioselectivity, which is often difficult to achieve with conventional chemical methods.

Halohydrin dehalogenases (HHDHs) are particularly useful enzymes for this purpose. They have been used to test various fluorinated aromatic epoxides as potential substrates. rsc.org For many of these building blocks, moderate to high enantioselectivities were achieved in azidolysis reactions, yielding enantioenriched (R)-azido alcohols. rsc.orgresearchgate.net When the reaction conversion exceeds 50%, enantiopure (S)-epoxides can also be obtained. rsc.orgresearchgate.net Protein engineering can further enhance the utility of these enzymes. For instance, a mutant of HheC was developed that not only accepted a sterically challenging o-CF₃-derivative but also exhibited inverted enantioselectivity. rsc.org

Other biocatalytic strategies include the use of ketoreductases for asymmetric reductions, lipases or esterases for kinetic resolution, and cytochrome P450 monooxygenases for asymmetric hydroxylation. documentsdelivered.com These enzymatic methods are valuable for producing enantiopure vicinal halohydrins, which are important building blocks for pharmaceuticals. documentsdelivered.com Additionally, reductive enzymes like methionine sulfoxide reductases (Msr) have emerged as an alternative for obtaining enantiopure sulfoxides from racemic mixtures. almacgroup.com

Synthesis from Pre-functionalized Building Blocks and Related Intermediates

The use of pre-functionalized, fluorine-containing building blocks is a cornerstone of organofluorine synthesis. sigmaaldrich.com These molecules serve as basic components for the modular assembly of more complex structures. sigmaaldrich.com

A wide variety of fluorinated building blocks are available, including those with trifluoromethyl, difluoromethyl, and other fluoroalkyl substituents. sigmaaldrich.comnih.gov Trifluoromethylated internal alkynes, for example, are powerful synthetic intermediates for preparing various fluorine-containing molecules. thieme-connect.com Similarly, β-CF₃-1,3-enynes have attracted attention due to their distinct reactivity, enabling the synthesis of value-added trifluoromethylated compounds like heterocycles and carbocycles. mdpi.com

The strategy of using trifluoromethyl building blocks is particularly effective for constructing trifluoromethylated heterocyclic compounds, which are significant in pharmaceuticals and agrochemicals. rsc.org For instance, trifluoroacetimidoyl chlorides can be used in palladium-catalyzed cascade reactions to synthesize 2-(trifluoromethyl)quinazolin-4(3H)-ones. rsc.org

Asymmetric Synthesis and Chiral Resolution Techniques

Achieving high enantiomeric purity is crucial for many applications of chiral fluorinated compounds. This can be accomplished through asymmetric synthesis or by resolving a racemic mixture.

Asymmetric Synthesis: Asymmetric synthesis aims to create a specific enantiomer directly. As discussed in section 2.2.2, nickel-catalyzed asymmetric reductive cross-coupling is a powerful method for the enantioselective introduction of a trifluoromethyl group. nih.govresearchgate.net Another emerging method involves frustrated Lewis pair (FLP) mediated monoselective C-F activation of geminal difluoroalkanes. nih.gov By using a chiral Lewis base, this desymmetrization approach allows for the stereoselective synthesis of a range of stereoenriched fluorocarbons. nih.gov

Chiral Resolution: When a racemic mixture is produced, chiral resolution techniques are employed to separate the enantiomers.

Crystallization of Diastereomeric Salts: This is a classic method where the racemic mixture is reacted with a chiral resolving agent (e.g., tartaric acid) to form diastereomeric salts. wikipedia.org These salts have different solubilities, allowing them to be separated by fractional crystallization. wikipedia.orgnumberanalytics.com

Chiral Chromatography: This is a highly effective method for separating enantiomers. mdpi.com Techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation based on retention time. numberanalytics.comgcms.cz Chromatographic methods are widely used in the pharmaceutical industry for both analytical and preparative scale resolutions. numberanalytics.com

Application of Chiral Auxiliaries

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis, where a chiral molecule is temporarily attached to a substrate to direct a stereoselective transformation. wikipedia.org Once the desired stereochemistry is set, the auxiliary is removed, yielding the enantiomerically enriched product. Oxazolidinones and pseudoephedrine amides are common and effective chiral auxiliaries for the synthesis of chiral carboxylic acids. wikipedia.orgnih.govnih.govnih.govscielo.org.mxresearchgate.net

A plausible synthetic route to this compound using a chiral auxiliary, such as a pseudoephedrine amide, would involve the conjugate addition of a methyl group to an α,β-unsaturated precursor. The chiral auxiliary directs the approach of the nucleophile, leading to the formation of one diastereomer in excess.

Illustrative Synthetic Scheme:

A typical reaction would involve the attachment of (R,R)-pseudoephedrine to 5,5,5-trifluoropent-2-enoic acid to form the corresponding amide. This is followed by a diastereoselective conjugate addition of a methyl group using an organocuprate reagent. The final step is the hydrolytic cleavage of the chiral auxiliary to yield the desired (R)- or (S)-5,5,5-Trifluoro-3-methylpentanoic acid.

StepReagents and ConditionsProductDiastereomeric Excess (d.e.)
15,5,5-trifluoropent-2-enoic acid, (R,R)-pseudoephedrine, coupling agentChiral α,β-unsaturated amide-
2Me₂CuLi, THF, -78 °CDiastereomerically enriched amide>95%
3H₂SO₄, H₂O, reflux(R)-5,5,5-Trifluoro-3-methylpentanoic acid-

This is a representative table based on similar reactions reported in the literature. Actual yields and d.e. may vary.

Enantioselective Catalysis (e.g., Chiral Metal Complexes)

Enantioselective catalysis offers a more atom-economical approach to asymmetric synthesis by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. For the synthesis of this compound, a key strategy is the enantioselective conjugate addition of a methyl group to a trifluoromethylated α,β-unsaturated ester. nih.govnih.govresearchgate.netnsf.govresearchgate.net

Chiral metal complexes, often featuring ligands such as those derived from BINOL or Salen, can effectively catalyze this transformation. The reaction involves the formation of a chiral complex that activates the substrate and controls the stereochemical outcome of the nucleophilic attack.

Research Findings:

Studies on the conjugate addition of malonates to β,β-disubstituted β-trifluoromethyl enones have demonstrated the efficacy of bifunctional tertiary amine-thiourea catalysts, achieving high enantiomeric excesses (up to 95% ee). nih.govresearchgate.net While not a direct synthesis of the target molecule, this highlights the potential of organocatalysis and metal catalysis in controlling the stereochemistry at the β-position relative to a trifluoromethyl group. A proposed catalytic cycle would involve the activation of the enone by the chiral catalyst, followed by the enantioselective addition of a methyl nucleophile.

Catalyst TypeSubstrateNucleophileEnantiomeric Excess (ee)
Chiral Copper-Bisoxazoline ComplexEthyl 5,5,5-trifluoropent-2-enoateMe₂ZnPotentially >90%
Chiral Rhodium-Diene ComplexMethyl 5,5,5-trifluoropent-2-enoateMeB(OH)₂Potentially >95%

This table presents potential outcomes based on analogous catalytic systems. Specific results for the synthesis of this compound would require experimental validation.

Enzymatic Resolution Protocols

Enzymatic resolution is a powerful technique for separating enantiomers from a racemic mixture. Lipases are a class of enzymes that are particularly effective in catalyzing the enantioselective hydrolysis or transesterification of esters. nih.govsemanticscholar.orgnih.govalmacgroup.comresearchgate.net This method can be applied to the synthesis of enantiomerically pure this compound by resolving a racemic mixture of its corresponding ester.

In a typical procedure, a racemic ester of this compound is subjected to hydrolysis in the presence of a lipase. The enzyme selectively hydrolyzes one enantiomer of the ester to the carboxylic acid, leaving the other enantiomer of the ester unreacted. The resulting mixture of the carboxylic acid and the unreacted ester can then be separated.

Detailed Research Findings:

EnzymeSubstrateReaction TypeProduct 1 (ee)Product 2 (ee)
Candida antarctica Lipase B (CAL-B)Racemic ethyl 5,5,5-trifluoro-3-methylpentanoateHydrolysis(S)-5,5,5-Trifluoro-3-methylpentanoic acid (>95%)(R)-Ethyl 5,5,5-trifluoro-3-methylpentanoate (>95%)
Pseudomonas cepacia LipaseRacemic methyl 5,5,5-trifluoro-3-methylpentanoateTransesterification with n-butanol(R)-Butyl 5,5,5-trifluoro-3-methylpentanoate (>95%)(S)-Methyl 5,5,5-trifluoro-3-methylpentanoate (>95%)

This table illustrates the expected outcomes based on the known selectivity of these enzymes for similar substrates.

Chemical Transformations and Derivatization Studies of 5,5,5 Trifluoro 3 Methylpentanoic Acid

Functional Group Interconversions of the Carboxylic Acid Moiety

The carboxylic acid group is the most reactive site in the molecule and serves as a handle for numerous functional group interconversions. Standard organic chemistry methodologies can be applied to convert it into a range of derivatives, such as esters, amides, and acid halides.

The conversion of carboxylic acids into esters and amides is a fundamental transformation in organic synthesis. For 5,5,5-Trifluoro-3-methylpentanoic acid, these reactions proceed through well-established mechanisms.

Esterification is typically achieved via the Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and often the alcohol is used in excess to drive the reaction towards the formation of the ester product. masterorganicchemistry.com

Amidation reactions involve the coupling of the carboxylic acid with a primary or secondary amine. Due to the lower reactivity of amines compared to alcohols in this context, the carboxylic acid usually requires activation. A variety of modern activating agents can be employed, including carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with additives like N-hydroxysuccinimide (HOBt). researchgate.net Alternatively, the acid can be converted to a more reactive intermediate first, such as an acid chloride. Direct amidation can also be achieved under specific catalytic conditions. researchgate.net

The following table outlines representative esterification and amidation reactions for this compound.

Reactant 1Reactant 2ConditionsProduct
This compoundMethanolH₂SO₄ (cat.), RefluxMethyl 5,5,5-trifluoro-3-methylpentanoate
This compoundEthanolH₂SO₄ (cat.), RefluxEthyl 5,5,5-trifluoro-3-methylpentanoate
This compoundBenzylamineEDC, HOBt, DMFN-Benzyl-5,5,5-trifluoro-3-methylpentanamide
This compoundDiethylaminePPh₃, I₂, Et₃NN,N-Diethyl-5,5,5-trifluoro-3-methylpentanamide

This table is based on general reaction principles for carboxylic acids.

For syntheses requiring a more electrophilic carbon center, this compound can be converted into its corresponding acid halide. The most common derivative is the acid chloride, 5,5,5-Trifluoro-3-methylpentanoyl chloride. This transformation is typically accomplished using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). These reagents convert the hydroxyl group of the carboxylic acid into a good leaving group, facilitating nucleophilic acyl substitution by the chloride ion. The resulting acid chloride is a highly reactive intermediate, readily undergoing reactions with a wide range of nucleophiles, including alcohols, amines, and organometallic reagents, to form esters, amides, and ketones, respectively. The conversion of dimethylbenzoic acids to their corresponding acid chlorides is a key step in the synthesis of other complex molecules. google.com

Modifications and Reactions at the Trifluoromethyl-Bearing Carbon Chain

The saturated carbon chain of this compound is generally less reactive than the carboxylic acid group. However, specific strategies can be employed to introduce new functionalities, often by leveraging the influence of the electron-withdrawing trifluoromethyl group.

Selective halogenation of the C-H bonds on the aliphatic chain of this compound presents a significant challenge due to the similar reactivity of the various methylene (B1212753) and methine protons. Free-radical halogenation, for instance, would likely proceed with low selectivity. However, modern synthetic methods have made strides in the site-selective functionalization of C-H bonds. While specific studies on this substrate are not prominent, related strategies involving halo-trifluoromethylation of alkenes are well-documented. nih.govrsc.org These reactions proceed via radical mechanisms where a trifluoromethyl radical adds to an alkene, followed by trapping of the resulting carbon-centered radical with a halogen source. nih.gov This suggests that radical-based approaches could potentially be adapted for derivatization, although controlling regioselectivity would remain a primary obstacle.

Trifluoromethyl-substituted alkenes are exceptionally versatile building blocks in organofluorine chemistry. rsc.org They can serve as precursors for the synthesis of this compound or be formed from its derivatives, opening pathways to a wide array of other molecules. The strong electron-withdrawing nature of the CF₃ group renders the double bond susceptible to nucleophilic attack and a variety of radical additions. rsc.orgnih.gov

Recent advances have focused on the diverse transformations of α-trifluoromethyl alkenes, which can be categorized as follows:

Defluoro-functionalization: These reactions involve the cleavage of a C-F bond, leading to the formation of gem-difluoroalkenes, which are themselves valuable motifs in medicinal chemistry. rsc.org

Difunctionalization: This strategy allows for the simultaneous introduction of a trifluoromethyl group and another functional group across a double bond. nih.gov This includes processes like oxy-trifluoromethylation and amino-trifluoromethylation. nih.gov

Hydroalkylation: In these reactions, an alkyl group is added across the double bond of the trifluoromethyl alkene, often via a radical pathway, providing access to more complex trifluoromethyl alkanes. researchgate.net

The table below summarizes key transformations involving trifluoromethyl alkenes that could be relevant to the synthesis or derivatization of the target acid's carbon chain.

Reaction TypeDescriptionPotential Application
Hydroalkylation Nickel-catalyzed anti-Markovnikov addition of alkyl halides to α-trifluoromethyl alkenes. rsc.orgSynthesis of the this compound backbone from simpler alkene precursors.
Defluorinative Functionalization Organic photoredox-catalyzed gem-difluoroallylation with alkyl iodides via C-F bond cleavage. researchgate.netConversion of a derivative of the title acid into a gem-difluoroalkene structure.
Julia-Kocienski Olefination A method to synthesize trifluoromethyl-substituted alkenes from 2,2,2-trifluoroethyl sulfones and aldehydes. nih.govPreparation of an unsaturated precursor for subsequent reduction or functionalization to the pentanoic acid skeleton.
Heterofunctionalization Photoredox-catalyzed addition of a CF₃ group and a heteroatom (O, S, N) across an alkene. nih.govCould be used to synthesize precursors with additional functionality on the carbon chain.

Formation of Complex Molecular Architectures and Synthetic Intermediates

The incorporation of trifluoromethyl groups into organic molecules is a widely used strategy in medicinal chemistry and materials science to enhance properties such as metabolic stability, lipophilicity, and binding affinity. nih.gov As such, this compound represents a valuable synthetic intermediate for constructing more complex molecular architectures.

The presence of a stereocenter at the C-3 position means that the acid can be resolved into its individual enantiomers, making it a chiral building block. Each enantiomer can be used to introduce the trifluoro-methyl-pentanoyl moiety into larger molecules with high stereochemical control.

Advanced Analytical Methodologies in the Research and Characterization of 5,5,5 Trifluoro 3 Methylpentanoic Acid

Spectroscopic Techniques for Structural Elucidation and Mechanistic Investigations

Spectroscopic methods are fundamental to determining the precise structure of molecules and investigating their behavior in chemical reactions. For a compound like 5,5,5-Trifluoro-3-methylpentanoic acid, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and vibrational spectroscopy would be essential for its characterization.

Advanced Nuclear Magnetic Resonance Spectroscopy (e.g., ¹⁹F NMR)

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For fluorinated compounds, ¹⁹F NMR provides specific insights into the electronic environment of the fluorine atoms. The chemical shift of the trifluoromethyl (CF₃) group in this compound would be a key identifier. Generally, the ¹⁹F chemical shift for a CF₃ group is influenced by the proximity of other functional groups. However, specific experimental ¹⁹F NMR data, including chemical shifts and coupling constants for this compound, are not reported in the available literature.

Mass Spectrometry for Molecular Mass and Fragment Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, mass spectrometry would confirm its molecular mass. The fragmentation analysis would likely show characteristic losses of the carboxyl group, the methyl group, and fragments containing the trifluoromethyl group. Despite the theoretical fragmentation patterns that can be predicted, actual mass spectra and detailed fragmentation analyses for this specific compound are not documented in public databases.

Infrared and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present. In the case of this compound, the IR and Raman spectra would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, C-H stretches and bends for the methyl and methylene (B1212753) groups, and strong absorptions corresponding to the C-F bonds of the trifluoromethyl group. A detailed analysis of these vibrational modes would help confirm the molecular structure. However, published IR and Raman spectra with specific peak assignments for this compound are not available.

Chromatographic Separation and Analysis Methodologies

Chromatographic techniques are crucial for separating compounds from a mixture, assessing purity, and for quantitative analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation

HPLC is a primary method for determining the purity of a non-volatile compound like a carboxylic acid and for its isolation from reaction mixtures. A reversed-phase HPLC method would likely be employed for this compound, using a C18 column and a mobile phase consisting of a mixture of water (often with an acid modifier like formic or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. The retention time would be a key parameter for its identification and quantification. While general HPLC methods for similar fluorinated acids have been described, specific conditions and chromatograms for the purity assessment and isolation of this compound are not detailed in the literature.

Gas Chromatography (GC) Coupled Techniques

For GC analysis of a carboxylic acid, derivatization is typically required to increase its volatility. This compound could be converted to a more volatile ester, for example, a methyl or ethyl ester, prior to injection into the GC system. When coupled with a mass spectrometer (GC-MS), this technique provides both separation and structural information. The retention time from the GC and the mass spectrum of the derivative would be used for its identification and quantification. As with other analytical methods, specific GC or GC-MS methods and the resulting data for this compound are not found in the reviewed sources.

Role of Fluorinated Carboxylic Acids as Mobile Phase Modifiers in Reversed-Phase Chromatography

In reversed-phase high-performance liquid chromatography (RP-HPLC), mobile phase modifiers are crucial for controlling the retention, selectivity, and peak shape of ionizable analytes. Fluorinated carboxylic acids, such as trifluoroacetic acid (TFA), pentafluoropropionic acid (PFPA), and heptafluorobutyric acid (HFBA), are frequently employed for this purpose, particularly in the analysis of peptides, proteins, and other charged molecules. researchgate.net Their role extends beyond simple pH control, influencing analyte retention through mechanisms like ion pairing and ion suppression.

When analyzing acidic compounds like this compound, the addition of another fluorinated carboxylic acid to the mobile phase can serve as an "ion repelling agent." researchgate.net For analytes that are negatively charged (anionic) at the mobile phase pH, these modifiers can decrease retention time. This occurs because the negatively charged modifier competes with the analyte for any residual positively charged sites on the stationary phase and also increases the ionic strength of the mobile phase, which can reduce hydrophobic interactions.

A systematic investigation into the effects of TFA, PFPA, and HFBA on the retention of halogenated carboxylic and sulfonic acids demonstrated a consistent, concentration-dependent decrease in retention factors. researchgate.net This effect, which improves peak symmetry, generally becomes more pronounced with the increasing chain length and hydrophobicity of the fluorinated modifier (TFA < PFPA < HFBA). researchgate.net For instance, the use of HFBA can result in a significant decrease in retention factors, up to nine-fold in some cases. researchgate.net This modulation of retention and selectivity is particularly advantageous when using detectors with limited compatibility with high concentrations of organic solvents. researchgate.net

The selection of the specific fluorinated carboxylic acid and its concentration allows for fine-tuning of chromatographic separations. The table below summarizes the characteristics of common fluorinated carboxylic acids used as mobile phase modifiers.

Table 1: Common Fluorinated Carboxylic Acids as Mobile Phase Modifiers in RP-HPLC

Modifier Name Abbreviation Typical Concentration Key Characteristics
Trifluoroacetic Acid TFA 0.05 - 0.1% (v/v) Most common; provides good peak shape for basic compounds through ion pairing; volatile and MS-compatible.
Pentafluoropropionic Acid PFPA 0.05 - 0.1% (v/v) Stronger ion-pairing agent than TFA; can offer different selectivity; volatile and MS-compatible.

Chiral Purity Assessment Techniques

The presence of a chiral center at the third carbon of this compound necessitates methods to separate and quantify its enantiomers to determine chiral (enantiomeric) purity. The assessment is critical as enantiomers can have different pharmacological and toxicological profiles. Two primary strategies are employed for the chiral separation of carboxylic acids: direct and indirect methods. chromatographyonline.com

Direct Chiral Separation

Direct methods involve the use of a chiral stationary phase (CSP) in either gas chromatography (GC) or HPLC. The CSP creates a chiral environment where the two enantiomers form transient, diastereomeric complexes with differing stabilities, leading to different retention times and thus separation.

For carboxylic acids, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and cyclodextrin-based CSPs are widely used. windows.nethplc.sk Polysaccharide phases are known for their broad applicability in separating a wide range of chiral compounds, including acids. windows.net Cyclodextrin-based columns, which have a hydrophobic cavity and a hydrophilic exterior, separate enantiomers based on how well they fit into the cavity and interact with its chiral environment. gcms.cz The choice of the specific CSP and chromatographic conditions (mobile phase for HPLC, temperature program for GC) is critical for achieving baseline separation. hplc.skresearchgate.net

Indirect Chiral Separation

Indirect methods involve the derivatization of the enantiomeric mixture with a single, pure enantiomer of a chiral derivatizing agent (CDA). wikipedia.org This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, they can be separated using standard, achiral chromatography (GC or HPLC). libretexts.org

For a carboxylic acid like this compound, a common approach is to react it with an enantiomerically pure chiral alcohol or amine to form diastereomeric esters or amides, respectively. libretexts.org The resulting diastereomers can then be separated on a conventional reversed-phase column (e.g., C18). After separation, the relative peak areas are used to determine the enantiomeric purity of the original sample. The key is that the derivatization reaction must proceed to completion without any racemization. researchgate.net

The table below outlines common approaches for the chiral purity assessment of carboxylic acids, which are applicable to this compound.

Table 2: Methodologies for Chiral Purity Assessment of Carboxylic Acids

Technique Method Type Principle Common Stationary/Mobile Phases or Reagents
Chiral HPLC Direct Differential interaction of enantiomers with a Chiral Stationary Phase (CSP). CSPs: Polysaccharide-based (e.g., CHIRALPAK®, Lux®), Cyclodextrin-based. Mobile Phases: Hexane/Alcohol mixtures (Normal Phase), Acetonitrile/Water/Buffers (Reversed Phase).
Chiral GC Direct Enantiomers exhibit different partitioning behavior on a Chiral Stationary Phase (CSP). CSPs: Cyclodextrin derivatives (e.g., Chirasil-Dex). Analytes often require esterification (e.g., to methyl esters) to increase volatility.
HPLC with Derivatization Indirect Conversion of enantiomers to diastereomers using a Chiral Derivatizing Agent (CDA), followed by separation on an achiral column. CDAs: Enantiopure amines (e.g., (R)-1-phenylethylamine), Enantiopure alcohols. Column: Standard C18 or silica.
GC with Derivatization Indirect Formation of diastereomers with a CDA to enable separation on an achiral GC column. CDAs: Enantiopure alcohols (to form esters). Column: Standard non-polar or mid-polar GC columns (e.g., DB-5, DB-17).

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations on Reaction Mechanisms and Transition States

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the elucidation of reaction mechanisms. wavefun.com While specific DFT studies on 5,5,5-Trifluoro-3-methylpentanoic acid are not prevalent, the principles can be applied from studies on analogous trifluoromethylated carboxylic acids.

Conformational Analysis and Stereochemical Influences of the Trifluoromethyl Group

The conformation of a molecule, or its three-dimensional shape, is critical to its physical properties and biological activity. The introduction of a trifluoromethyl group significantly influences the conformational preferences of an aliphatic chain due to its steric bulk and the electronegativity of the fluorine atoms.

Conformational analysis of fluorinated alkanes shows that the presence of fluorine substituents governs the geometry of the carbon backbone. nih.govsci-hub.boxsemanticscholar.org For this compound, the bulky CF3 group at the C5 position would create significant steric hindrance, influencing the rotational energy barriers around the C3-C4 and C4-C5 bonds. This leads to a preference for specific staggered conformations (anti or gauche) that minimize steric strain. The gauche conformation, in particular, is a notable feature in molecules containing the 1,3-difluoropropylene motif. semanticscholar.org The electronegativity of the fluorine atoms also introduces electrostatic interactions that can favor certain conformers over others. sci-hub.box

Table 1: Predicted Stable Conformations and Dihedral Angles for the Carbon Backbone of this compound.
BondDihedral AnglePredicted Stable Conformer(s)Rationale
C2-C3O=C-C2-C3Gauche / AntiMinimization of steric clash between the carboxylic acid group and the C3-methyl group.
C3-C4C2-C3-C4-C5AntiReduces steric hindrance between the C3-methyl group and the terminal CF3 group.
C4-C5C3-C4-C5-FStaggeredRotation around this bond is heavily influenced by the large trifluoromethyl group, favoring staggered arrangements to minimize repulsion.

Molecular Dynamics Simulations of Compound Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nsf.govstrath.ac.uk These simulations provide atomic-level insights into the behavior of substances in different environments, such as in solution.

An MD simulation of this compound would involve creating a model of the molecule using a suitable force field (like CHARMM or AMBER) that defines the interactions between its atoms. nih.gov The molecule would then be placed in a simulation box, typically filled with a solvent like water, and the system's evolution would be calculated by solving Newton's equations of motion. uq.edu.au

Such simulations could be used to investigate:

Solvation: How water molecules arrange themselves around the hydrophilic carboxylic acid head and the hydrophobic trifluoromethyl tail.

Aggregation: Whether molecules of this compound tend to cluster together in aqueous solution, and what form these aggregates take.

Interactions with other molecules: How the compound binds to a biological target or interacts with other solutes. nih.gov

Key outputs from MD simulations include radial distribution functions (RDFs), which describe the probability of finding one atom at a certain distance from another, and interaction energies, which quantify the strength of intermolecular forces. nsf.gov

Prediction of Electronic and Steric Effects of Fluorine Substitution

The substitution of hydrogen atoms with fluorine, particularly in the form of a trifluoromethyl group, imparts dramatic changes to the electronic and steric properties of a molecule. researchgate.net

Electronic Effects: The three highly electronegative fluorine atoms make the CF3 group a very strong electron-withdrawing group through a powerful inductive effect (-I effect). nih.govnih.gov This effect propagates along the carbon chain, significantly increasing the acidity of the carboxylic proton. The CF3 group stabilizes the resulting carboxylate anion by delocalizing its negative charge. Consequently, this compound is predicted to be a much stronger acid than its non-fluorinated counterpart, 3-methylpentanoic acid. This enhanced acidity is a key feature of many fluorinated pharmaceuticals. nih.govmdpi.com

Steric Effects: The trifluoromethyl group is considerably larger than a hydrogen atom and is even bulkier than a methyl group. researchgate.net This steric hindrance can affect the reactivity of the molecule by blocking access to nearby functional groups. nih.govnih.gov For example, the steric bulk of the CF3 group might influence the rate of reactions involving the carboxylic acid group, depending on the size of the attacking reagent. The increased lipophilicity conferred by the CF3 group is another crucial factor, which can enhance properties like membrane permeability. nih.govnih.gov

Table 2: Comparison of Electronic and Steric Properties of Trifluoromethyl vs. Methyl Groups.
PropertyTrifluoromethyl (-CF3)Methyl (-CH3)Impact on this compound
Electronic EffectStrongly electron-withdrawing (-I)Weakly electron-donating (+I)Significantly increases the acidity of the carboxylic acid.
van der Waals Radius~2.7 Å~2.0 ÅIncreases steric bulk, influencing molecular conformation and reactivity.
Lipophilicity (Hansch parameter, π)+0.88+0.56Enhances the overall lipophilicity of the molecule. nih.gov
Bond Strength (C-F vs C-H)High (~485 kJ/mol)Moderate (~414 kJ/mol)Increases metabolic stability of the trifluoromethyl end of the molecule. researchgate.net

Academic Research Applications As Molecular Probes and Building Blocks

Applications in Protein and Peptide Engineering

The primary application of 5,5,5-trifluoro-3-methylpentanoic acid in this field is through its corresponding α-amino acid analogue, 5,5,5-trifluoroisoleucine. This unnatural amino acid serves as a powerful probe for elucidating protein structure, function, and stability.

Incorporation as Unnatural Amino Acid Analogues (e.g., Trifluoroisoleucine)

Researchers have successfully incorporated 5,5,5-trifluoroisoleucine (5-F3Ile or 5TFI) into proteins both in vitro and in vivo. In a key study, d,l-2-amino-5,5,5-trifluoro-3-methyl pentanoic acid was incorporated into the model protein murine dihydrofolate reductase (mDHFR) using an isoleucine auxotrophic Escherichia coli host. mdpi.com Amino acid analysis confirmed a high degree of substitution, with over 93% of the intended isoleucine residues being replaced by 5,5,5-trifluoroisoleucine. mdpi.com This high-level incorporation demonstrates the compatibility of this unnatural amino acid with the native translational machinery.

The analogue was also successfully introduced into the cytokine murine interleukin-2 (B1167480) (mIL-2), yielding a functionally active protein. mdpi.com These studies validate the use of 5,5,5-trifluoroisoleucine as a surrogate for isoleucine, enabling the site-specific introduction of a trifluoromethyl probe into protein structures.

Impact on Protein/Peptide Secondary Structure and Conformation (e.g., α-Helix Propensity)

The introduction of fluorinated amino acids can significantly alter the conformational preferences of peptides and proteins. The α-helix propensity of 5,5,5-trifluoroisoleucine has been quantitatively assessed and compared to its natural counterpart, isoleucine.

Studies incorporating (2S,3S)-5,5,5-trifluoroisoleucine into a model peptide revealed that its intrinsic tendency to adopt an α-helical secondary structure is considerably lower than that of isoleucine. nih.gov This reduction in α-helix propensity is a common trait among many fluorinated aliphatic amino acids. nih.gov The destabilizing effect is often attributed to steric clashes between the larger trifluoromethyl group at the γ-position and the peptide backbone. nih.gov Despite this reduction, the α-helix propensity of 5-F3Ile is notably higher than that of its isomer, 4,4,4-trifluoroisoleucine, suggesting that the position of fluorination is critical in determining its conformational impact. nih.gov

Amino AcidRelative α-Helix Propensity (ω)Key Finding
Isoleucine (Ile)HigherNatural strong helix former.
5,5,5-Trifluoroisoleucine (5-F3Ile)Significantly Lower than IleFluorination at the δ-position reduces, but does not abolish, helix propensity. nih.gov
4,4,4-TrifluoroisoleucineExtremely LowFluorination of the β-branched methyl group is highly disruptive to helix formation. nih.gov

Modulation of Enzyme-Substrate Interactions for Mechanistic Studies

5,5,5-trifluoroisoleucine serves as an effective molecular probe for studying the kinetics and specificity of enzyme-substrate interactions. A notable example is its interaction with E. coli isoleucyl-tRNA synthetase (IleRS), the enzyme responsible for charging tRNAs with isoleucine for protein synthesis.

SubstrateEnzymeRelative Specificity Constant (kcat/Km)
IsoleucineE. coli Isoleucyl-tRNA Synthetase (IleRS)1 (Reference)
5,5,5-Trifluoroisoleucine (5TFI)E. coli Isoleucyl-tRNA Synthetase (IleRS)1/134th of Isoleucine mdpi.com

Role as Chiral Building Blocks in Complex Organic Synthesis

While direct applications of this compound as a chiral precursor in the synthesis of diverse natural products are not widely documented, its principal role as a building block is realized through its conversion into enantiomerically pure forms of 5,5,5-trifluoroisoleucine. The stereoselective synthesis of this key amino acid derivative highlights its importance as a specialized synthon for peptide chemistry.

Synthesis of Natural Products and Analogues

The primary contribution in this area is the stereoselective synthesis of the unnatural amino acid (2S,3S)-5,5,5-trifluoroisoleucine, which is then used as a building block for peptide and protein analogues. A practical synthetic route has been developed starting from achiral precursors to generate the required chiral centers with high precision.

The synthesis involves the creation of enantiomerically pure (R)-3-methyl-5,5,5-trifluoropentanoic acid. nih.gov This acid is then coupled to a chiral auxiliary, such as an oxazolidinone, to form an N-acyloxazolidinone intermediate. nih.gov This intermediate allows for highly stereoselective, auxiliary-induced amination procedures. For instance, the N-acyloxazolidinone can be converted into an α-azido derivative, which, upon reduction and cleavage of the auxiliary, yields the desired N-protected (2S,3S)-5,5,5-trifluoroisoleucine. nih.gov This method provides access to the enantiomerically pure fluorinated amino acid, a crucial building block for the advanced applications in protein engineering described previously.

Construction of Novel Heterocyclic and Carbocyclic Systems

While direct examples of the use of this compound in the synthesis of heterocyclic and carbocyclic systems are not extensively documented in publicly available research, the principles of organofluorine chemistry suggest its potential as a valuable building block. Trifluoromethylated compounds are instrumental in creating novel ring systems due to the unique electronic properties conferred by the CF3 group. rsc.org

The introduction of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. rsc.org Therefore, trifluoromethylated building blocks are actively sought after in medicinal chemistry for the synthesis of new pharmaceutical candidates. rsc.org Methodologies such as cycloaddition reactions are commonly employed to construct these complex structures. For instance, trifluoromethylated pyrazoles have been synthesized via [3+2] cycloaddition reactions, showcasing a general strategy that could potentially be adapted for this compound derivatives. beilstein-journals.org

The synthesis of various trifluoromethyl-containing heterocycles often relies on the annulation of trifluoromethyl building blocks with suitable reaction partners. rsc.org These strategies have proven effective for creating a diverse range of heterocyclic compounds with potential applications in pharmaceuticals and agrochemicals. rsc.orgresearchgate.net

Below is a table summarizing general strategies for the synthesis of fluorinated heterocyclic and carbocyclic systems that could theoretically involve derivatives of this compound.

Reaction TypeDescriptionPotential Application for this compound derivatives
[3+2] Cycloaddition A chemical reaction between a 1,3-dipole and a dipolarophile to form a five-membered ring.Derivatives of the acid could be functionalized to act as either the 1,3-dipole or the dipolarophile for the synthesis of trifluoromethylated five-membered heterocycles. beilstein-journals.org
[4+2] Cycloaddition (Diels-Alder) A reaction between a conjugated diene and a substituted alkene (dienophile) to form a substituted cyclohexene (B86901) system.The pentanoic acid chain could be modified to incorporate a diene or dienophile, enabling the construction of trifluoromethylated carbocycles. nih.gov
Intramolecular Cyclization The formation of a ring from a single molecule containing two reactive functional groups.The carboxylic acid group could be used to direct cyclization reactions with other functional groups introduced into the molecule, leading to various lactones or other heterocyclic systems.

Contributions to Methodological Development in Analytical Chemistry

The distinct properties of fluorinated compounds can be leveraged for the development of new analytical methods.

Development of New Chromatographic Reagents and Methods

There is no specific information available in the reviewed scientific literature regarding the use of this compound as a chromatographic reagent. However, the broader class of fluorinated carboxylic acids, such as trifluoroacetic acid, are widely used in reversed-phase chromatography, particularly for the separation of peptides and proteins. They act as ion-pairing agents to improve peak shape and resolution. While this compound is not a standard reagent, its fluorinated nature suggests potential for investigation in specialized chromatographic applications where unique selectivity is required.

Exploration in Materials Science Research (General Principles)

The incorporation of fluorine into organic molecules can impart unique properties that are desirable in materials science, such as thermal stability, chemical resistance, and specific optical and electronic characteristics. While there is no direct research detailing the use of this compound in materials science, its structure suggests potential applications based on the general principles of fluorinated materials.

Fluorinated building blocks are utilized in the synthesis of advanced materials like liquid crystals, polymers, and functional dyes. researchgate.net The presence of the trifluoromethyl group can influence intermolecular interactions, leading to materials with tailored properties. For example, the high electronegativity of fluorine can alter the electronic nature of molecules, which is a key consideration in the design of organic electronic materials.

The principles guiding the use of fluorinated compounds in materials science are summarized in the table below.

Property Conferred by FluorinationRelevance to Materials SciencePotential Role of this compound
Increased Hydrophobicity and Lipophobicity Creates surfaces with non-stick and water/oil repellent properties.Could be incorporated into polymers or surface coatings to enhance these characteristics.
Enhanced Thermal and Oxidative Stability Leads to materials that can withstand harsh conditions.Derivatives could be used as monomers for the synthesis of stable polymers.
Altered Electronic Properties The strong electron-withdrawing nature of the CF3 group can tune the electronic levels of organic semiconductors.Could be a component in the design of new electronic materials.
Unique Intermolecular Interactions Fluorine can participate in specific interactions like fluorous-fluorous interactions, leading to self-assembly.Can be used to design molecules that self-assemble into ordered structures for applications in nanotechnology.

Future Research Directions and Unresolved Challenges in the Field

Development of Novel and Sustainable Synthetic Pathways

The current synthetic routes to 5,5,5-Trifluoro-3-methylpentanoic acid and its derivatives often rely on traditional methods that may involve harsh reagents, multiple steps, and challenging purifications. A significant unresolved challenge is the development of more efficient, scalable, and sustainable synthetic pathways. Future research will likely focus on catalysis-driven methods, including C-H activation and novel fluorination techniques, to shorten synthetic sequences and improve atom economy. Exploring biocatalytic or chemo-enzymatic approaches could offer highly selective and environmentally benign alternatives to conventional synthesis, addressing the growing demand for green chemistry in the production of fine chemicals.

Advancements in Stereocontrol and Enantioselective Synthesis

Control over stereochemistry is paramount, as the biological activity of chiral molecules is often dependent on their specific configuration. For this compound, which possesses a key stereocenter at the C3 position, developing robust methods for enantioselective synthesis is a critical research objective.

A notable advancement in this area has been the stereoselective synthesis of fluorinated amino acids using (R)-5,5,5-trifluoro-3-methylpentanoic acid as a starting material. researchgate.net Researchers developed a practical route to synthesize (2S,3S)-5,5,5-trifluoroisoleucine and (2R,3S)-5,5,5-trifluoro-allo-isoleucine, demonstrating the utility of the chiral acid. The synthesis began with the enantiomerically pure (R)-acid, which was coupled to a chiral auxiliary, (S)-4-benzyloxazolidin-2-one, to control the stereochemistry of subsequent reactions. researchgate.net This auxiliary-based approach allowed for the diastereoselective introduction of an azido (B1232118) group, which was then reduced to form the amino group of the final amino acid products. researchgate.net

This multi-step sequence highlights both the potential and the challenges. While successful, the reliance on chiral auxiliaries and multiple transformations underscores the need for more direct, catalytic asymmetric methods. Future advancements could involve the development of catalytic asymmetric conjugate additions to a suitable trifluoromethylated acceptor or asymmetric hydrogenation of a corresponding unsaturated precursor. Such strategies could significantly improve efficiency and reduce waste, representing a key unresolved challenge in the field.

StepReactant(s)ReagentsProductKey Transformation
1(R)-5,5,5-trifluoro-3-methylpentanoic acidPivaloyl chloride, Triethylamine, (S)-4-benzyloxazolidin-2-one, Lithium chlorideN-acyloxazolidinone intermediateCoupling to chiral auxiliary
2N-acyloxazolidinone intermediateSodium bis(trimethylsilyl)amide, Trisyl azideα-azido derivativeDiastereoselective azidation
3α-azido derivativeLithium borohydride, Boc anhydride (B1165640)N-Boc protected amino acidAzide reduction and protection

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of complex organic syntheses from batch to continuous flow processes offers numerous advantages, including enhanced safety, reproducibility, and scalability. For the synthesis of this compound and its derivatives, integration with flow chemistry remains a significant future research direction. Flow reactors could enable better control over reaction parameters for potentially hazardous steps, such as certain fluorination or azide-based reactions.

Furthermore, automated synthesis platforms could accelerate the exploration of reaction conditions and the generation of derivative libraries. Automating the multi-step synthesis of fluorinated amino acids derived from this acid would enable rapid optimization and production, facilitating broader biological screening. The primary challenge lies in adapting the often heterogeneous and multi-phase reactions common in fluorination chemistry to robust and reliable automated or flow-based systems.

Elucidation of Complex Reaction Mechanisms

A deeper mechanistic understanding of the key transformations in the synthesis of this compound is crucial for rational process optimization and the development of new synthetic methods. For instance, in the diastereoselective synthesis of fluorinated isoleucine, the precise transition states that govern the stereochemical outcome of the azidation step are not fully characterized. researchgate.net

Future research should employ a combination of computational modeling (e.g., Density Functional Theory) and experimental kinetic studies to elucidate these complex reaction mechanisms. Understanding the role of reagents, solvents, and the chiral auxiliary in controlling stereoselectivity will empower chemists to design more efficient and selective catalysts, moving beyond the current reliance on substrate-controlled methods.

Expanding Applications in Advanced Chemical Biology Probes

While this compound is a precursor to fluorinated amino acids, its potential applications extend into the realm of chemical biology. The trifluoromethyl group is an excellent reporter for ¹⁹F NMR spectroscopy, a powerful tool for studying protein structure, dynamics, and interactions in complex biological environments.

A significant future direction is the incorporation of this building block into more sophisticated chemical probes. This could involve its use in designing enzyme inhibitors, metabolic tracers, or probes for in-vivo imaging. The unique electronic properties of the trifluoromethyl group can modulate the reactivity and binding affinity of parent molecules. The unresolved challenge is to systematically explore how the specific stereochemistry and trifluoromethyl positioning of derivatives of this compound can be leveraged to create highly specific and potent probes for interrogating biological systems. This expansion of its application space represents a promising frontier for both chemical synthesis and biological discovery.

Q & A

Q. What are the key synthetic pathways for 5,5,5-Trifluoro-3-methylpentanoic acid, and how can purity be optimized?

  • Methodological Answer : The compound is synthesized via fluorinated intermediates, such as the use of 4,4,4-Trifluoro-2-butanone as a precursor for racemic 2-amino-5,5,5-trifluoro-3-methylpentanoic acid . Key steps include nucleophilic trifluoromethylation and subsequent oxidation. To optimize purity:
  • Use anhydrous conditions to avoid hydrolysis of intermediates.
  • Employ column chromatography (silica gel, hexane/ethyl acetate gradient) for intermediate purification.
  • Monitor reaction progress via thin-layer chromatography (TLC) with UV/fluorescence detection.

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Prioritize 19F^{19}\text{F} NMR (δ range: -70 to -80 ppm for CF3_3 groups) and 1H^{1}\text{H} NMR to confirm regiochemistry and stereochemistry .
  • Mass Spectrometry (HRMS) : Use electrospray ionization (ESI) to verify molecular weight (C6_6H9_9F3_3O2_2, exact mass 170.13) .
  • Infrared Spectroscopy (IR) : Identify carboxylic acid C=O stretching (~1700 cm1^{-1}) and CF3_3 vibrations (~1150 cm1^{-1}) .

Intermediate Research Questions

Q. How can stereochemical challenges in synthesizing fluorinated analogs of this compound be addressed?

  • Methodological Answer :
  • Use chiral catalysts (e.g., BINAP-metal complexes) during asymmetric hydrogenation of α,β-unsaturated precursors .
  • Employ enantioselective enzymatic resolution with lipases (e.g., Candida antarctica) to separate racemic mixtures .
  • Validate enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) .

Q. What strategies mitigate solubility issues during purification of this compound?

  • Methodological Answer :
  • Solvent Selection : Use fluorophilic solvents like hexafluoroisopropanol (HFIP) or trifluoroethanol (TFE) to enhance solubility .
  • Recrystallization : Optimize solvent mixtures (e.g., dichloromethane/hexane) for slow crystallization.
  • HPLC Purification : Utilize reverse-phase C18 columns with acetonitrile/water (0.1% TFA) gradients .

Advanced Research Questions

Q. How can this compound be applied as a building block in bioactive molecule design?

  • Methodological Answer :
  • Peptide Mimetics : Incorporate the compound into peptide backbones via solid-phase synthesis to study fluorine’s impact on proteolytic stability and binding affinity .
  • Metabolic Probes : Use 18F^{18}\text{F}-labeled derivatives for PET imaging, leveraging the CF3_3 group’s metabolic inertness .
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., 6-(3,5-ditrifluoromethylphenyl)-6-oxohexanoic acid) to evaluate fluorine’s role in target engagement .

Q. How should researchers resolve contradictions in reported reactivity or stability data for fluorinated carboxylic acids?

  • Methodological Answer :
  • Systematic Replication : Reproduce experiments under controlled conditions (e.g., inert atmosphere, standardized reagent purity) .
  • Computational Modeling : Perform density functional theory (DFT) calculations to predict acid dissociation constants (pKa) and compare with experimental data .
  • Cross-Validation : Use multiple techniques (e.g., potentiometric titration, NMR pH titration) to confirm stability in aqueous/organic matrices .

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